N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester

Description

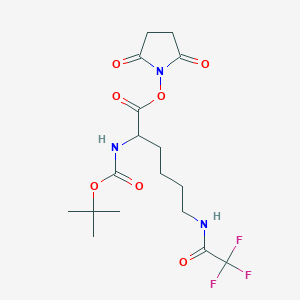

N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester (CAS: 34695-46-0) is a specialized amino acid derivative widely used in peptide synthesis and bioconjugation. Its molecular formula is C₁₇H₂₄F₃N₃O₇, with a molecular weight of 439.38 g/mol . The compound features dual protective groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and a trifluoroacetyl (TFA) group on the ε-amino group of L-lysine. The N-hydroxysuccinimide (NHS) ester moiety enables efficient coupling with primary amines under mild alkaline conditions, making it a critical reagent for site-specific modifications in peptides, proteins, and nucleic acids .

This compound is particularly valuable in orthogonal protection strategies, where selective deprotection of either the Boc or TFA group allows sequential functionalization of lysine residues. For example, the Boc group can be removed with trifluoroacetic acid (TFA), while the TFA group requires basic conditions (e.g., aqueous ammonia) for cleavage .

Properties

Molecular Formula |

C17H24F3N3O7 |

|---|---|

Molecular Weight |

439.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate |

InChI |

InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28) |

InChI Key |

IAMVVSHTWIUKAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Preparation Methods

Protection of Lysine and Introduction of Trifluoroacetyl Group

Step 1: Boc Protection of the Alpha Amino Group

- Method: React lysine with di-tert-butyl dicarbonate (Boc anhydride) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

- Reaction Conditions: Maintain temperature below 5°C to control the reaction rate and prevent over-protection.

- Reaction:

$$

\text{Lysine} + \text{Boc}_2\text{O} \rightarrow \text{N-Boc-Lysine}

$$ - Notes: Excess Boc anhydride ensures complete protection; pH is maintained around 10 using sodium hydroxide (NaOH) to facilitate the reaction.

Step 2: Trifluoroacetylation of the Epsilon Amino Group

- Method: The epsilon amino group of N-Boc-lysine is selectively acylated with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.

- Reaction Conditions: Conducted at low temperature (0–5°C) to prevent side reactions.

- Reaction:

$$

\text{N-Boc-Lysine} + \text{TFAA} \rightarrow \text{N-Boc-Nepsilon-trifluoroacetyl-L-lysine}

$$ - Notes: The trifluoroacetylation is selective due to the Boc group protecting the alpha amino group.

Activation to N-Hydroxysuccinimide Ester

Step 3: Conversion of the Carboxylic Acid to NHS Ester

- Method: The carboxyl group of N-Boc-Nepsilon-trifluoroacetyl-L-lysine is activated using N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

- Reaction Conditions: The reaction is performed in anhydrous solvents like DCM or dimethylformamide (DMF) at room temperature.

- Reaction:

$$

\text{Carboxylic acid} + \text{NHS} + \text{DCC} \rightarrow \text{NHS ester}

$$ - Notes: The byproduct dicyclohexylurea (DCU) is filtered off, and the NHS ester is purified via chromatography.

Representative Reaction Scheme

Lysine

|

| (Boc2O, NaOH, low temp)

v

N-Boc-Lysine

|

| (TFAA, low temp)

v

N-Boc-Nepsilon-trifluoroacetyl-L-lysine

|

| (DCC, NHS, DCM, room temp)

v

N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester

Data Tables of Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Boc2O, NaOH | THF/DCM | <5°C | 1–2 hours | 90–95 | Complete protection |

| Trifluoroacetylation | TFAA | DCM | 0–5°C | 2–4 hours | 85–90 | Selective acylation |

| NHS Ester Formation | NHS, DCC | DCM/DMF | Room temperature | 4–6 hours | 80–85 | Purification by chromatography |

Chemical Reactions Analysis

Peptide Bond Formation

The NHS ester reacts with free amino groups in amino acids or peptides to form stable amide bonds. For example:

This reaction is pivotal in solid-phase peptide synthesis (SPPS), where the compound serves as an acylating agent.

Bioconjugation

The ester facilitates covalent linkages between biomolecules (e.g., proteins, antibodies) and synthetic molecules (e.g., fluorescent probes, drugs). Applications include:

-

Antibody-drug conjugates (ADCs) for targeted cancer therapies .

-

Surface functionalization of nanoparticles for enhanced cellular uptake .

Reaction Mechanism in Peptide Bond Formation

The mechanism involves three stages:

-

Activation : The NHS ester converts the carboxyl group into a reactive intermediate.

-

Nucleophilic Attack : A primary amine attacks the electrophilic carbonyl carbon.

-

Byproduct Release : N-hydroxysuccinimide is eliminated, completing the amide bond.

Reaction Optimization Parameters

Key factors influencing reaction efficiency:

Analytical Characterization of Reaction Products

Post-reaction validation employs:

Stability and Storage

The compound is stable at 0–8°C for >12 months but degrades rapidly in aqueous or acidic environments. Anhydrous DMF is recommended for dissolution to prevent hydrolysis .

Scientific Research Applications

BOC-LYS(TFA)-OSU is extensively used in scientific research, particularly in:

Peptide Synthesis: As a protecting group for lysine residues in solid-phase peptide synthesis.

Drug Development: In the synthesis of peptide-based drugs and inhibitors.

Biological Studies: To study protein-protein interactions and enzyme activities.

Industrial Applications: In the production of synthetic peptides for research and therapeutic purposes

Mechanism of Action

The mechanism of action of BOC-LYS(TFA)-OSU involves the protection of the amino groups of lysine, preventing unwanted side reactions during peptide synthesis. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The TFA group provides additional protection to the side chain amino group, ensuring the integrity of the peptide chain during synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related NHS-activated lysine derivatives and their applications:

Reactivity and Stability

- Boc vs. TFA vs. Z Groups: Boc: Stable under basic conditions but cleaved by TFA. Ideal for stepwise deprotection in peptide chains . TFA: Hydrolyzed under mild basic conditions (e.g., NH₃/MeOH), enabling selective ε-amino modification . Z (Benzyloxycarbonyl): Requires harsh acidic conditions (HBr/HOAc) or hydrogenolysis for removal. Offers superior stability in orthogonal strategies .

- NHS Ester Reactivity: All compounds react with primary amines (e.g., lysine side chains, aminoallyl-RNA) at pH 7.5–8.3. However, steric hindrance varies: The trifluoroacetyl group in the parent compound reduces nucleophilicity at the ε-amino group, favoring α-amino coupling in controlled reactions . Bulkier groups (e.g., Z in ) may slow reaction kinetics but enhance selectivity for less hindered amines .

Biological Activity

N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester (Boc-Lys(Tfa)-OSu) is a significant compound in the field of peptide synthesis and bioconjugation. This article explores its biological activity, synthesis, applications, and relevant research findings.

Molecular Formula: C₁₇H₂₄F₃N₃O₇

Molecular Weight: 439.38 g/mol

CAS Number: 34695-46-0

Boc-Lys(Tfa)-OSu features a lysine core with protective groups that enhance its stability and reactivity. The tert-butyloxycarbonyl (Boc) group protects the amino functionalities, while the trifluoroacetyl (Tfa) group increases its reactivity towards nucleophiles, making it an effective coupling reagent in peptide synthesis .

The biological activity of Boc-Lys(Tfa)-OSu primarily involves its role as a coupling agent in solid-phase peptide synthesis (SPPS). It reacts with amino groups of other amino acids or peptides to form stable peptide bonds. The N-hydroxysuccinimide (NHS) ester enhances the reactivity by facilitating the formation of amide bonds through nucleophilic attack by primary amines .

Applications in Research

Boc-Lys(Tfa)-OSu is utilized in various research applications, including:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific sequences and modifications.

- Bioconjugation: The compound is employed to create peptide-drug conjugates, enhancing the delivery of therapeutic agents .

- Immunotherapy Development: Research has demonstrated its use in developing haptens for vaccines against opioid dependence, showcasing its versatility beyond traditional peptide synthesis .

Case Studies and Research Findings

-

Peptide Drug Conjugates:

A study highlighted the use of Boc-Lys(Tfa)-OSu in synthesizing improved peptide prodrugs for photodynamic therapy. The incorporation of this compound allowed for enhanced stability and targeting of cancer cells, demonstrating significant efficacy in vitro and in vivo . -

Immunotherapy Applications:

In another research effort, Boc-Lys(Tfa)-OSu was coupled with opioid haptens to develop vaccines that induced high-titer antibody responses in animal models. This application underscores its potential role in therapeutic interventions for substance use disorders . -

Solid-Phase Synthesis Innovations:

Research extending the applicability of carboxyfluorescein dyes in SPPS utilized Boc-Lys(Tfa)-OSu to improve the efficiency of peptide assembly. The findings indicated that this compound could enhance the yield and purity of synthesized peptides .

Summary Table of Biological Activities

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Coupling reagent for forming peptide bonds | Enhanced yield and stability |

| Bioconjugation | Creation of peptide-drug conjugates | Improved targeting in cancer therapies |

| Immunotherapy Development | Haptens for vaccines against opioid dependence | Induced high-titer antibody responses |

| Solid-Phase Synthesis | Use in dye-labeled peptides | Increased efficiency and purity |

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Activate the carboxylic acid group of the lysine derivative using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to form an O-acylisourea intermediate. This intermediate reacts with N-hydroxysuccinimide (NHS) to yield the NHS ester .

- Step 2 : Protect the α-amine with Boc (tert-butoxycarbonyl) and the ε-amine with trifluoroacetyl (TFA) groups. Sequential protection ensures selective reactivity during peptide synthesis .

- Optimization : Reaction yields (e.g., 53–63% for NHS ester derivatives ) depend on solvent choice (e.g., anhydrous DMSO or DMF), temperature (room temperature for stability), and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to NHS). Purification via precipitation or filtration avoids chromatography, preserving product integrity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Mass Spectrometry : Electrospray ionization mass spectrometry (ESIMS) confirms molecular weight (e.g., observed m/z 997.4117 vs. calculated 997.4131 for NHS esters ).

- NMR Spectroscopy : H and C NMR verify Boc/TFA protection and NHS ester formation, with characteristic peaks for tert-butyl (1.4 ppm) and trifluoroacetyl (δ 160–165 ppm in F NMR) groups .

- HPLC : Reverse-phase HPLC monitors purity (>98% as per commercial standards ), using gradients of acetonitrile/water with 0.1% TFA .

Q. What are the primary applications of this compound in peptide and protein research?

- Use Cases :

- Site-Specific Conjugation : The NHS ester reacts selectively with lysine ε-amines in proteins under mild alkaline conditions (pH 7.5–8.5), forming stable amide bonds. This is critical for labeling antibodies or cross-linking peptides .

- Controlled Aggregation Studies : Used to modify amyloid-beta peptides, enabling analysis of aggregation kinetics in neurodegenerative disease models .

Advanced Research Questions

Q. How can competing reactions (e.g., hydrolysis of NHS esters) be minimized during conjugation to lysine residues?

- Strategies :

- Solvent Control : Use anhydrous DMSO or DMF to reduce water-mediated hydrolysis. Pre-equilibrate reaction buffers (e.g., PBS) to pH 8.0–8.5 to enhance NHS ester reactivity while minimizing decomposition .

- Temperature : Conduct reactions at 4°C to slow hydrolysis without sacrificing coupling efficiency .

- Competing Groups : Block surface-exposed lysines with temporary protecting agents (e.g., acetyl groups) to direct conjugation to specific sites .

Q. How do conflicting data on NHS ester stability across studies inform experimental design?

- Resolution Framework :

- Side Reaction Analysis : NHS esters can form unintended adducts with buffer components (e.g., Tris) or undergo hydrolysis. LC-MS/MS identifies byproducts like succinimide or truncated peptides .

- Batch Variability : Compare multiple synthesis batches using ESIMS and HPLC to isolate variability sources (e.g., residual DCC) .

- Literature Cross-Validation : Contrast NHS ester half-life data (e.g., 1–4 hours in aqueous buffers ) with experimental conditions to adjust reaction timelines .

Q. What strategies optimize the solubility of this compound in bioconjugation workflows?

- Approaches :

- Co-Solvents : Use 10–20% DMSO to solubilize the NHS ester before adding to aqueous protein solutions .

- PEGylation : Introduce polyethylene glycol (PEG) spacers during synthesis to enhance hydrophilicity without altering reactivity .

- Salt Effects : Avoid high-ionic-strength buffers (e.g., >150 mM NaCl) that promote precipitation .

Q. How can researchers address discrepancies in lysine modification efficiency between model peptides and full-length proteins?

- Troubleshooting :

- Accessibility Mapping : Use computational tools (e.g., PyMOL) to predict solvent-exposed lysines in protein structures. Validate with mutagenesis or chemical footprinting .

- Steric Hindrance : Employ shorter incubation times (30–60 minutes) to favor surface lysine modification over buried residues .

- Validation : Compare MALDI-TOF mass shifts of modified vs. unmodified proteins to quantify labeling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.